

# CAS 39070-63-8 chemical properties and hazards

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## Compound of Interest

Compound Name: 3,4-Diaminobenzophenone

Cat. No.: B196073

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## An In-depth Technical Guide to CAS 39070-63-8: Chemical Properties and Hazards

Disclaimer: There is a notable discrepancy in public databases regarding the compound associated with CAS number 39070-63-8. While some sources incorrectly link this number to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the authoritative consensus from major chemical suppliers and databases such as PubChem and Sigma-Aldrich confirms that CAS 39070-63-8 is assigned to **3,4-Diaminobenzophenone**.<sup>[1][2][3][4][5]</sup> The correct CAS number for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is 3919-74-2.<sup>[6][7]</sup> This guide will focus on the chemical properties and hazards of the correctly identified compound, **3,4-Diaminobenzophenone**.

## Introduction

**3,4-Diaminobenzophenone** (DABP) is an aromatic ketone and an unsymmetrical derivative of benzophenone.<sup>[8]</sup> Its chemical structure features a benzophenone core with two amino groups substituted at the 3 and 4 positions of one of the phenyl rings.<sup>[4]</sup> This arrangement of functional groups makes it a valuable intermediate in various chemical syntheses. It is particularly significant in the production of dyes, high-performance polymers, and as a building block for pharmaceutical agents, including the anthelmintic drug mebendazole.<sup>[9][10][11]</sup> The presence of amino groups also imparts specific reactivity, allowing for electrophilic substitution and the formation of a wide range of derivatives.<sup>[4]</sup>

## Chemical and Physical Properties

**3,4-Diaminobenzophenone** is typically a solid at room temperature, appearing as a light yellow to brown or dark green powder or crystalline solid.<sup>[12]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **3,4-Diaminobenzophenone**

Property	Value	Source(s)
CAS Number	39070-63-8	<sup>[1][2][3]</sup>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	<sup>[1][3]</sup>
Molecular Weight	212.25 g/mol	<sup>[1][2][8]</sup>
IUPAC Name	(3,4-diaminophenyl) (phenyl)methanone	<sup>[3]</sup>
Synonyms	4-Benzoyl-o- phenylenediamine, DABP	<sup>[2]</sup>
Appearance	Light yellow to brown/dark green powder/crystal	<sup>[12]</sup>
Melting Point	115-117 °C	<sup>[2][13]</sup>
Purity	>95-98%	<sup>[1][13]</sup>
InChI Key	RXCOGDYOZQGGMK- UHFFFAOYSA-N	<sup>[2][12]</sup>
SMILES	<chem>Nc1ccc(cc1N)C(=O)c2ccccc2</chem>	<sup>[2]</sup>

## Hazards and Safety

**3,4-Diaminobenzophenone** is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (such as a type N95), should be worn when handling this chemical.<sup>[2]</sup>

## GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for **3,4-Diaminobenzophenone**, as aggregated from multiple notifications.

Table 2: GHS Hazard Classification for **3,4-Diaminobenzophenone**

Code	Hazard Statement	Classification	Source(s)
H315	Causes skin irritation	Skin Irritation, Category 2	<a href="#">[2]</a> <a href="#">[3]</a>
H319	Causes serious eye irritation	Eye Irritation, Category 2	<a href="#">[2]</a> <a href="#">[3]</a>
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure), Category 3	<a href="#">[2]</a> <a href="#">[3]</a>

## Safety and Handling

Given its hazard profile, the following precautionary measures are recommended:

- Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[\[2\]](#)
- Response:
  - If on skin: Wash with plenty of water.[\[2\]](#)
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)
  - If inhaled: Remove person to fresh air and keep comfortable for breathing.[\[14\]](#)
- Storage: Store in a well-ventilated place. Keep container tightly closed.[\[8\]](#) The substance should be stored below +30°C.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

## Experimental Protocols

### Synthesis of 3,4-Diaminobenzophenone

Several methods for the synthesis of **3,4-diaminobenzophenone** have been reported, primarily starting from 3-nitro-4-chlorobenzophenone. A common route involves a two-step process: ammonolysis followed by reduction.

#### Protocol 1: Ammonolysis and Hydrogenation[9][10]

##### Step 1: Ammonolysis of 3-Nitro-4-chlorobenzophenone

- Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia.[9][10]
- Seal the autoclave and begin stirring the mixture.
- Heat the reactor to a temperature between 80-130°C.
- Maintain the internal pressure at 0.4-0.6 MPa.
- Continue the reaction under these conditions for 18-24 hours to yield 3-nitro-4-aminobenzophenone.[9][10]
- After the reaction, cool the autoclave to room temperature (20-25°C) and slowly vent the pressure.
- The intermediate product, 3-nitro-4-aminobenzophenone, is then isolated via centrifugation and drying.[10]

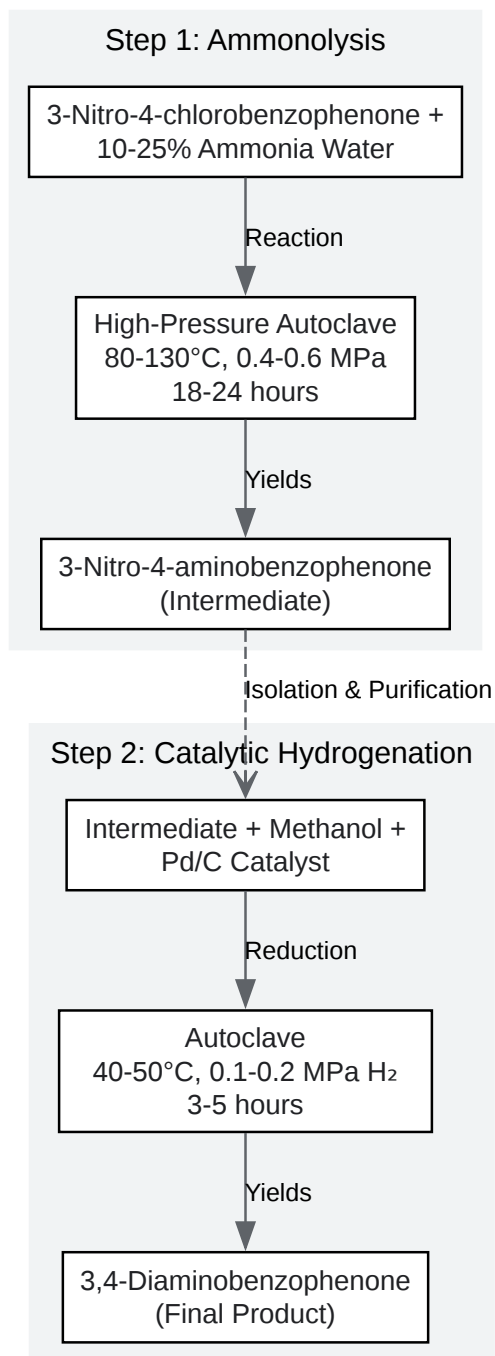
##### Step 2: Catalytic Hydrogenation

- Dissolve the 3-nitro-4-aminobenzophenone intermediate in methanol and place it in an autoclave.
- Add a palladium on carbon (Pd/C) catalyst.
- Pressurize the autoclave with hydrogen gas to 0.1-0.2 MPa.

- Heat the mixture to 40-50°C with stirring.
- Maintain these conditions for 3-5 hours to complete the reduction of the nitro group.<sup>[9]</sup>
- Upon completion, the catalyst is filtered off, and the solvent is removed to yield **3,4-diaminobenzophenone**.

The general workflow for this synthesis is depicted in the following diagram.

## Synthesis Workflow for 3,4-Diaminobenzophenone

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Caption: A diagram illustrating the two-step synthesis of **3,4-Diaminobenzophenone**.

## Biological Activity and Applications

While specific signaling pathways for **3,4-diaminobenzophenone** are not well-documented, its significance lies in its role as a versatile chemical intermediate. The broader class of benzophenones, however, has been investigated for various biological activities.

- **Pharmaceutical Intermediate:** **3,4-Diaminobenzophenone** is a key intermediate in the synthesis of pharmaceuticals.[8][11][13] For instance, it is a precursor in the preparation of mebendazole, an anthelmintic drug.[10]
- **Dye and Pigment Synthesis:** The aromatic amine groups make it a useful component in the manufacturing of various dyes and pigments.[11]
- **Polymer Chemistry:** It can act as a curing agent or monomer in the formulation of high-performance polymers, enhancing their thermal stability.[11][13]
- **Antioxidant Properties:** **3,4-Diaminobenzophenone** has been shown to possess antioxidative properties, with the ability to bind to hydroxyl groups on biomolecules and protect them from oxidation by reactive oxygen species (ROS).[8]
- **Broader Benzophenone Activity:** Other benzophenone derivatives have been explored for anti-inflammatory, anticancer, and neuroprotective activities, suggesting the potential for creating diverse bioactive molecules from this scaffold.[15] For example, some benzophenone-based compounds have been developed as farnesyltransferase inhibitors with antimalarial activity.[15]

## Note on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

For clarity, this section provides a brief overview of the compound sometimes incorrectly associated with CAS 39070-63-8.

- **Identity:** 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is a heterocyclic carboxylic acid.[6]
- **Significance:** Its primary relevance in the pharmaceutical industry is as a known process-related impurity and degradation product of flucloxacillin, a beta-lactam antibiotic.[6][16]

- Properties: It has a molecular formula of  $C_{11}H_7ClFNO_3$  and a molecular weight of approximately 255.63 g/mol .[\[16\]](#)[\[17\]](#)
- Biological Context: As an impurity in an antibiotic preparation, its toxicological profile is of interest for drug quality control.[\[6\]](#) While isoxazole derivatives can exhibit a range of biological activities, the specific activity of this compound is not extensively documented.[\[6\]](#)

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